2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)-
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Overview
Description
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(2-PYRIDYLMETHYL)AMINE is a heterocyclic organic compound. It is characterized by the presence of pyridine rings, which are nitrogen-containing aromatic rings. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(2-PYRIDYLMETHYL)AMINE typically involves the reaction of 2-pyridinecarboxaldehyde with N-methyl-2-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like methanol under stirring conditions at room temperature for several hours. The product is then purified by extraction and distillation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reagent addition and product separation enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(2-PYRIDYLMETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(2-PYRIDYLMETHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions.
Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and influence their biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(2-PYRIDYLMETHYL)AMINE involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can stabilize the metal ion and enhance its reactivity. The compound can also participate in redox reactions, transferring electrons to or from the metal center. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2’-DIPICOLYLAMINE: Similar in structure but lacks the N-methyl group.
TRIS(2-PYRIDYLMETHYL)AMINE: Contains three pyridine rings attached to a central nitrogen atom.
N-METHYL-N-(2-PYRIDYL)FORMAMIDE: Contains a formamide group instead of the ethyl linkage.
Uniqueness
N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(2-PYRIDYLMETHYL)AMINE is unique due to its specific arrangement of pyridine rings and the presence of the N-methyl group. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry and catalysis .
Properties
CAS No. |
137495-65-9 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H17N3/c1-17(12-14-7-3-5-10-16-14)11-8-13-6-2-4-9-15-13/h2-7,9-10H,8,11-12H2,1H3 |
InChI Key |
ZPXPSSFYVZFPKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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